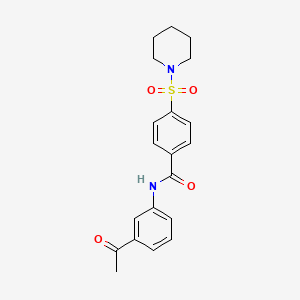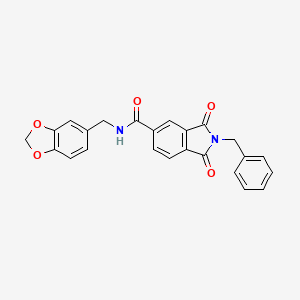![molecular formula C20H20N2O4 B3505704 2-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}-3H-benzo[f]chromen-3-one](/img/structure/B3505704.png)
2-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}-3H-benzo[f]chromen-3-one
Übersicht
Beschreibung
2-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}-3H-benzo[f]chromen-3-one, also known as LY294002, is a potent and selective inhibitor of phosphoinositide 3-kinases (PI3Ks). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in cancer, inflammation, and metabolic disorders.
Wirkmechanismus
2-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}-3H-benzo[f]chromen-3-one inhibits the activity of PI3Ks, which are enzymes involved in various cellular processes such as cell growth, proliferation, and survival. PI3Ks are activated by various growth factors and cytokines, and their dysregulation has been implicated in various diseases, including cancer and inflammation. By inhibiting PI3K activity, 2-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}-3H-benzo[f]chromen-3-one can block downstream signaling pathways such as the Akt/mTOR pathway, leading to inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
2-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}-3H-benzo[f]chromen-3-one has been shown to have various biochemical and physiological effects. In cancer cells, it can induce apoptosis and inhibit cell cycle progression. It also has anti-angiogenic properties, which can inhibit the growth of new blood vessels that supply nutrients to cancer cells. Inflammatory cells, 2-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}-3H-benzo[f]chromen-3-one can reduce the production of inflammatory cytokines such as TNF-α and IL-6. Additionally, 2-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}-3H-benzo[f]chromen-3-one can improve insulin sensitivity and glucose uptake in adipocytes, making it a potential treatment for metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
2-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}-3H-benzo[f]chromen-3-one has several advantages for lab experiments. It is a potent and selective inhibitor of PI3Ks, making it a valuable tool for studying the role of PI3Ks in various cellular processes. It is also relatively stable and can be easily synthesized in large quantities. However, 2-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}-3H-benzo[f]chromen-3-one has some limitations. It can inhibit other kinases in addition to PI3Ks, leading to off-target effects. Additionally, its effects can be cell type-specific, making it important to validate its effects in different cell types.
Zukünftige Richtungen
2-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}-3H-benzo[f]chromen-3-one has several potential future directions. It can be further investigated for its therapeutic potential in various diseases, including cancer, inflammation, and metabolic disorders. Additionally, its off-target effects can be further studied to identify potential new targets for drug development. Finally, its effects in combination with other drugs can be investigated to identify potential synergistic effects.
Wissenschaftliche Forschungsanwendungen
2-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}-3H-benzo[f]chromen-3-one has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and lung cancer. Additionally, 2-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}-3H-benzo[f]chromen-3-one has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and asthma. It has also been investigated for its potential role in treating metabolic disorders such as diabetes and obesity.
Eigenschaften
IUPAC Name |
2-[4-(2-hydroxyethyl)piperazine-1-carbonyl]benzo[f]chromen-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c23-12-11-21-7-9-22(10-8-21)19(24)17-13-16-15-4-2-1-3-14(15)5-6-18(16)26-20(17)25/h1-6,13,23H,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERBKAMMOMJOHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(=O)C2=CC3=C(C=CC4=CC=CC=C43)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-{[(2-methylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B3505628.png)
![2-({5-[(2-ethoxy-4-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-1-phenylethanone](/img/structure/B3505630.png)
![N-(3-bromophenyl)-2-({5-[(2,6-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B3505634.png)
![4-[(4-chlorophenoxy)carbonyl]benzyl 2-furoate](/img/structure/B3505637.png)
![3-[(dimethylamino)sulfonyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B3505647.png)
![3-(1-piperidinylsulfonyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3505649.png)
![4-{[(2-furylmethyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B3505656.png)
![4-chloro-N-({5-[(4-nitrobenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B3505658.png)


![1-[(4-chloro-1-naphthyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine](/img/structure/B3505667.png)

![1-(2,5-dichlorophenyl)-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B3505700.png)
![1-(2,5-dichlorophenyl)-4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B3505703.png)